![molecular formula C23H19BrN4O2 B5884688 3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5884688.png)
3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone, also known as DBQH, is a chemical compound that has been widely studied in the field of medicinal chemistry. DBQH is a hydrazone derivative of quinazoline, which has shown promising results in various scientific research applications.
作用机制
The mechanism of action of 3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This mechanism of action may contribute to the potential use of this compound in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. This compound has been shown to exhibit antifungal and antibacterial activities, which may be attributed to its ability to disrupt the cell membrane of these microorganisms. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a relatively easy compound to synthesize, and it has been shown to exhibit potent anticancer and antimicrobial activities. However, the compound has limited solubility in water, which may pose challenges in its use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use in clinical settings.
未来方向
Future research on 3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone should focus on elucidating its mechanism of action and evaluating its efficacy in clinical trials. The potential use of this compound in the treatment of Alzheimer's disease and Parkinson's disease should be further explored. Additionally, the use of this compound in combination with other anticancer drugs should be investigated to determine its potential as a chemotherapy agent. Finally, the development of novel synthetic methods to improve the yield and purity of this compound should be pursued.
合成方法
The synthesis of 3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction between 3,4-dimethoxybenzaldehyde and 2-(4-bromophenyl)-4-quinazolinylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone bond between the aldehyde and hydrazine moieties, resulting in the formation of this compound. The synthesis method of this compound has been optimized by various researchers to improve the yield and purity of the compound.
科学研究应用
3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials.
属性
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2/c1-29-20-12-7-15(13-21(20)30-2)14-25-28-23-18-5-3-4-6-19(18)26-22(27-23)16-8-10-17(24)11-9-16/h3-14H,1-2H3,(H,26,27,28)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBZHYABDXXNHR-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5884617.png)
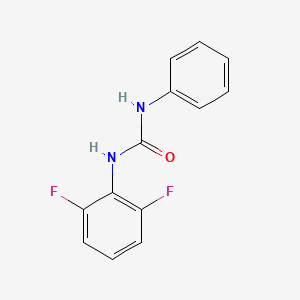
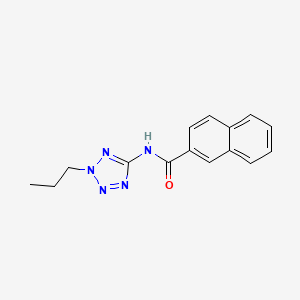
![2-(4-ethoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5884643.png)

![ethyl [(2,6-dimethyl-4-quinolinyl)thio]acetate](/img/structure/B5884651.png)
![N-2-pyridinyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5884658.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)
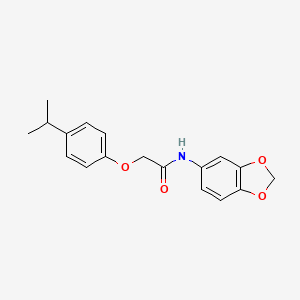
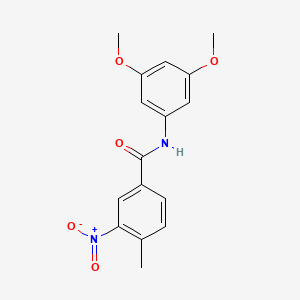
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)
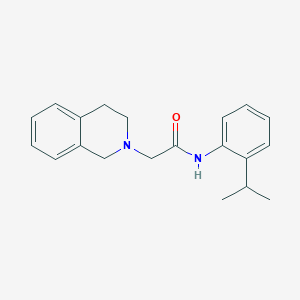
![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)